molecular formula C18H24N6O2 B5481072 7-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

7-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B5481072
M. Wt: 356.4 g/mol
InChI Key: VEVWWOPSOYWJAG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a morpholine ring, and a pyrimido[4,5-d]azepine ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Morpholine is a six-membered ring with one oxygen and one nitrogen atom, and it’s often used as a building block in organic synthesis . Pyrimido[4,5-d]azepine is a bicyclic compound with a pyrimidine ring fused to an azepine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimido[4,5-d]azepine rings are aromatic, which means they are planar and contribute to the overall stability of the molecule . The morpholine ring is not aromatic, but it is flexible, which could allow the molecule to adopt different conformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents. For example, the presence of the morpholine ring could make it more soluble in water compared to compounds with only aromatic rings . The compound’s boiling point is predicted to be 799.1±60.0 °C .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors . The presence of multiple nitrogen atoms could allow it to bind to metal ions in enzymes, and the morpholine ring could potentially interact with hydrophobic pockets in proteins .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail . Potential applications could be explored based on its structure and properties, such as its use as a ligand for metal ions or as a potential drug .

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)-1-(4-morpholin-4-yl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-14-2-7-24(21-14)12-17(25)22-5-3-15-16(4-6-22)19-13-20-18(15)23-8-10-26-11-9-23/h2,7,13H,3-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVWWOPSOYWJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)N2CCC3=C(CC2)N=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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